(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide

Positional isomerism Structure-activity relationship Benzylamide substitution

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide (CAS 1291970-06-3) is a chiral α-amino amide derivative featuring a defined (S)-stereocenter at the α-carbon (derived from L-alanine), an N-methylated tertiary amide, and a 3-bromobenzyl substituent on the amide nitrogen. With a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol, it belongs to the substituted 2-aminoacetamide class—compounds that have been patented as voltage-gated sodium (Na⁺) channel blockers and have demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) model as primary amino acid derivatives (PAADs).

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B7864741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)CC1=CC(=CC=C1)Br)N
InChIInChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
InChIKeyAOUBRJALMCFLRC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide — Chiral 2-Aminoacetamide Building Block for Neuroscience and Sodium Channel Research


(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide (CAS 1291970-06-3) is a chiral α-amino amide derivative featuring a defined (S)-stereocenter at the α-carbon (derived from L-alanine), an N-methylated tertiary amide, and a 3-bromobenzyl substituent on the amide nitrogen . With a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol, it belongs to the substituted 2-aminoacetamide class—compounds that have been patented as voltage-gated sodium (Na⁺) channel blockers [1] and have demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) model as primary amino acid derivatives (PAADs) [2]. The compound is commercially available as a research chemical from multiple vendors at purity grades of 95% and 98% .

Why (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide Cannot Be Substituted with Positional Isomers or Des-Methyl Analogs


Within the 2-amino-N-benzyl-N-methylpropanamide scaffold, three structural variables critically control biological performance: (i) the position of the bromine atom on the benzyl ring (ortho/meta/para), which alters both electronic distribution and steric accessibility to target binding pockets; (ii) the presence of the N-methyl group, which eliminates a hydrogen bond donor and modulates membrane permeability and metabolic stability [1]; and (iii) the absolute configuration at the α-carbon, where the (S)-enantiomer defines stereospecific target engagement. Prior structure-activity relationship (SAR) studies on N′-benzyl 2-amino acetamides (PAADs) have established that electron-withdrawing substituents at the benzylamide site are required to retain anticonvulsant activity, while electron-donating groups abolish it [2]. Furthermore, in related serotonergic systems, the position of bromine substitution (4-bromo vs. 3-bromo vs. 2-bromo) dramatically shifts receptor affinity and selectivity profiles, with N-(4-bromobenzyl) substitution yielding 5-HT₂A receptor ligands with Ki < 1 nM and >100-fold selectivity over 5-HT₂C [3]. These findings collectively demonstrate that even single-atom positional changes within this chemotype produce non-interchangeable pharmacological outcomes.

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide — Quantitative Differentiation Evidence vs. Closest Analogs


Bromine Positional Isomer Differentiation: 3-Bromo (meta) vs. 4-Bromo (para) vs. 2-Bromo (ortho) — Distinct Electronic and Steric Profiles

The 3-bromo (meta) substitution on the benzyl ring of (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide (CAS 1291970-06-3) provides a distinct electron-withdrawing vector and steric topology compared to its 4-bromo (para, CAS 1308381-80-7) and 2-bromo (ortho, CAS 1307134-10-6) positional isomers. In the PAAD anticonvulsant series, electron-withdrawing substituents at the benzylamide site were required to retain MES activity; electron-donating groups led to complete loss of seizure protection [1]. The Hammett σₘ value for bromine (σₘ = +0.39) places the 3-bromo isomer in the electron-withdrawing range, but with a distinctly different inductive/resonance balance compared to the 4-bromo isomer (σₚ = +0.23). In a related 5-HT₂A receptor series, the position of bromobenzyl substitution produced profoundly divergent outcomes: N-(4-bromobenzyl) substitution yielded compounds with Ki < 1 nM at 5-HT₂A and >100-fold selectivity over 5-HT₂C [2], demonstrating that the bromine position is a binary determinant of target engagement, not a tunable parameter. All three positional isomers are commercially available as discrete catalog items with identical molecular formula (C₁₁H₁₅BrN₂O, MW 271.15), requiring explicit procurement of the 3-bromo variant for experiments designed around the meta-substitution pharmacophore .

Positional isomerism Structure-activity relationship Benzylamide substitution

N-Methylation Impact: Hydrogen Bond Donor Count Reduction vs. Des-Methyl Analog (S)-2-Amino-N-(3-bromo-benzyl)-propionamide

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide contains a tertiary amide (N-CH₃) that eliminates the amide N–H hydrogen bond donor (HBD) present in its des-methyl analog, (S)-2-Amino-N-(3-bromo-benzyl)-propionamide (CAS 1292621-21-6). The target compound has a computed HBD count of 1 (from the primary α-amino group only), while the des-methyl analog has an HBD count of 2 (α-NH₂ + amide N–H) [1]. N-Methylation of amide bonds is an established medicinal chemistry strategy that reduces hydrogen-bond-mediated solvation, enhances passive membrane permeability, and confers resistance to proteolytic degradation by eliminating a key recognition element for peptidases [2]. In cyclic peptide systems, N-methylation has been shown to increase logD₇.₄ and Caco-2 permeability (Pₐₚₚ) by up to 10-fold compared to non-methylated counterparts [2]. The 3-((2-bromobenzyl)(methyl)amino)propanamide positional isomer (a close structural comparator) has a computed LogP of 1.59, consistent with moderate lipophilicity suitable for blood-brain barrier penetration . The des-methyl analog (CAS 1292621-21-6, C₁₀H₁₃BrN₂O, MW 257.13) is commercially available and may serve as a direct comparator for assessing the impact of N-methylation on target engagement and pharmacokinetic behavior .

N-Methylation Membrane permeability Metabolic stability Hydrogen bond donor count

Stereochemical Definition: (S)-Enantiomer vs. Racemic Mixture — Impact on Anticonvulsant Potency

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide possesses a defined (S)-absolute configuration at the α-carbon (corresponding to the L-alanine series). In the structurally related primary amino acid derivative (PAAD) anticonvulsant series, stereochemistry at the C(2) position was a critical determinant of anticonvulsant potency: the (R)-stereoisomer (corresponding to D-amino acid configuration) was explicitly required for maximal MES seizure protection, with C(2) R-substituted PAADs exhibiting potent activity when the R group was ethyl, isopropyl, or tert-butyl [1]. In a separate benzylamide anticonvulsant study, the rank order of N-substituent potency differed between the (R) and (S) series: for the (R)-series, N-methyl > N-isobutyl > non-substituted > N-ethyl, N-allyl > N-benzyl; for the (S)-series, N-methyl > N-allyl > non-substituted > N-isobutyl > N-ethyl > N-benzyl [2]. These data demonstrate that the absolute configuration at the α-carbon is not interchangeable with its antipode—the (S)- and (R)-enantiomers exhibit distinct SAR trajectories. Procuring the defined (S)-enantiomer (CAS 1291970-06-3) rather than a racemic mixture or the (R)-enantiomer ensures stereochemically interpretable biological results and avoids the confounded potency values that arise from racemic mixtures where one enantiomer may be inactive or antagonistic .

Chirality Stereospecificity Anticonvulsant Enantiomeric potency

Class-Level Anticonvulsant Activity: PAAD Scaffold MES ED₅₀ Benchmark vs. Phenobarbital and Phenytoin

The 2-amino-N-benzyl-propanamide scaffold to which (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide belongs has been systematically characterized as a primary amino acid derivative (PAAD) anticonvulsant chemotype. In the maximal electroshock seizure (MES) model in mice (intraperitoneal administration), C(2)-hydrocarbon N′-benzyl 2-amino acetamides exhibited MES ED₅₀ values of 13–21 mg/kg, exceeding the potency of phenobarbital (ED₅₀ = 22 mg/kg) [1]. Further optimization at the 4′-N′-benzylamide site demonstrated that electron-withdrawing substituents retained or improved activity: a 3-fluorophenoxymethyl derivative achieved an ED₅₀ of 8.9 mg/kg, surpassing phenytoin (ED₅₀ = 9.5 mg/kg) [1]. Critically, electron-donating substituents at this position led to complete loss of anticonvulsant activity. Bromine (σₘ = +0.39) is an electron-withdrawing substituent that is predicted to retain activity based on this SAR [2]. The broader 2-aminoacetamide class is additionally protected by composition-of-matter patents (US 6,500,825; US 8,426,431) claiming their use as voltage-gated sodium channel blockers for treating disorders including epilepsy, neuropathic pain, and neurodegeneration [3]. These class-level findings establish the target compound's scaffold as a validated starting point for anticonvulsant and ion channel drug discovery programs.

Anticonvulsant Maximal electroshock seizure PAAD ED50 Primary amino acid derivative

Vendor Purity Differentiation: 98% Grade (Leyan/MolCore) vs. Standard 95% Grade — Implications for Reproducible Screening

The target compound is available at two distinct purity tiers from commercial vendors: a standard 95% grade (offered by AKSci, Chemenu, Chemscene, and Fluorochem/CymitQuimica) and a higher 98% grade (offered by Leyan and MolCore) . While all three positional isomers (3-bromo, 4-bromo, and 2-bromo) are available at ≥95% purity from multiple sources, the 98% grade for the 3-bromo isomer provides a measurably lower total impurity burden (≤2% vs. ≤5% unspecified impurities). For in vitro pharmacological screening, a 5% impurity level can introduce up to 500 µM of unknown contaminants at a 10 mM compound stock concentration—sufficient to produce off-target assay interference or false-positive hits. The 98% grade reduces this theoretical contaminant concentration to ≤200 µM under identical conditions, a 2.5-fold reduction . The 3-bromo isomer (CAS 1291970-06-3) is uniquely available at the 98% grade from MolCore, which also claims ISO-certified quality systems applicable to global pharmaceutical R&D and quality control requirements . Neither the 4-bromo isomer (CAS 1308381-80-7) nor the 2-bromo isomer (CAS 1307134-10-6) appears to be routinely stocked at 98% purity.

Purity specification Quality control Reproducibility Procurement

Synthetic Accessibility and Building Block Utility: Defined Retrosynthetic Route from (S)-2-Amino-N-methylpropanamide

The target compound is synthesized via a single-step N-alkylation of (S)-2-amino-N-methylpropanamide (CAS not independently assigned; the hydrochloride salt is CAS 38215-73-5) with 3-bromobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF) . This convergent route uses two commercially available starting materials, enabling rapid access to the target without multi-step protecting group manipulations. In contrast, the des-methyl analog (S)-2-Amino-N-(3-bromo-benzyl)-propionamide requires a different synthetic strategy (direct coupling of Boc-L-alanine with 3-bromobenzylamine followed by deprotection), which proceeds through a secondary amide intermediate that introduces an additional hydrogen bond donor and may require orthogonal protecting group strategies for further elaboration . The N-methyl group of the target compound also serves as a synthetic protecting element: the tertiary amide is resistant to further N-functionalization, directing any subsequent derivatization exclusively to the primary α-amino group. This chemoselectivity advantage simplifies the construction of focused compound libraries for SAR exploration at the amine terminus . The 3-bromobenzyl bromide starting material (CAS 823-78-9) is widely available, and the benzyl bromide electrophile enables further diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) using the aryl bromide as a synthetic handle [1].

Synthetic route Building block N-alkylation 3-bromobenzyl bromide

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide — Recommended Research and Industrial Application Scenarios


Neuroscience Drug Discovery: Anticonvulsant Lead Identification via MES Screening

Based on the PAAD scaffold's demonstrated MES ED₅₀ values of 13–21 mg/kg (exceeding phenobarbital at 22 mg/kg) and the requirement for electron-withdrawing benzylamide substituents to retain activity [1], this compound is indicated as a screening candidate in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The 3-bromo substituent (σₘ = +0.39) satisfies the electron-withdrawing criterion established by King et al. (2011), predicting retention of anticonvulsant activity [2]. Procurement of the 98% purity grade is recommended to minimize impurity interference in in vivo studies.

Sodium Channel Blocker Development: Naᵥ1.x Subtype Profiling

The substituted 2-aminoacetamide chemotype is claimed in composition-of-matter patents (US 6,500,825; US 8,426,431) as voltage-gated sodium channel blockers for epilepsy, neuropathic pain, and neurodegenerative disorders [1]. This compound can be deployed in automated patch-clamp electrophysiology screens (e.g., IonWorks, QPatch) against Naᵥ1.1–Naᵥ1.9 subtypes to establish subtype selectivity profiles. The defined (S)-stereochemistry enables unambiguous structure-activity interpretation; parallel testing of the (R)-enantiomer or racemate is recommended to quantify eudysmic ratios [2].

Medicinal Chemistry Library Synthesis: Chemoselective Scaffold Elaboration at the α-Amine

The tertiary N-methyl amide of this compound is chemically robust and directs further functionalization exclusively to the primary α-amino group, enabling efficient parallel library synthesis via amide coupling, sulfonylation, reductive amination, or urea formation without competing reaction at the amide nitrogen [1]. The aryl bromide serves as a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling exploration of the benzyl binding pocket in target proteins [2]. The single-step synthetic accessibility from (S)-2-amino-N-methylpropanamide and 3-bromobenzyl bromide supports rapid scale-up for library production.

Structure-Activity Relationship Studies: Halogen Position Scanning for Target Engagement Optimization

The availability of all three bromine positional isomers (3-bromo CAS 1291970-06-3, 4-bromo CAS 1308381-80-7, 2-bromo CAS 1307134-10-6) as discrete catalog items [1] enables systematic halogen-position SAR scanning within a single experiment. This is particularly relevant for targets where the 3-bromo (meta) substitution may provide an optimal halogen bond donor geometry or steric complementarity distinct from the 4-bromo (para) isomer that achieved sub-nanomolar 5-HT₂A affinity (Ki < 1 nM) in related chemotypes [2]. A complete positional scan with matched purity (≥95%) and stereochemistry (S) provides unambiguous data on the geometric requirements of the target binding site.

Quote Request

Request a Quote for (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.